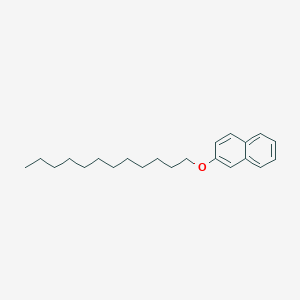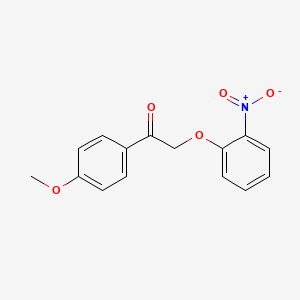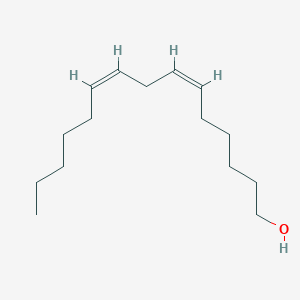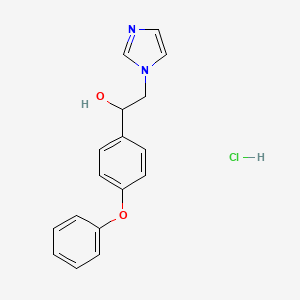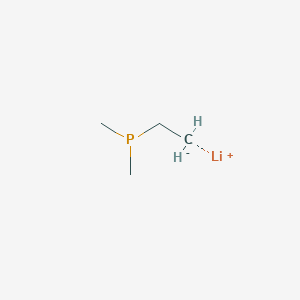
lithium;ethyl(dimethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethyl(dimethyl)phosphane is a tertiary phosphine compound characterized by the presence of a lithium atom bonded to an ethyl group and a dimethylphosphane group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(dimethyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of ethylmagnesium bromide with dimethylchlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs large-scale organometallic reactions. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Addition: Catalysts like palladium or platinum are employed to facilitate addition reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Addition: Phosphine adducts with alkenes or alkynes.
Applications De Recherche Scientifique
Lithium;ethyl(dimethyl)phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of lithium;ethyl(dimethyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate various catalytic cycles. The compound’s interaction with molecular targets, such as enzymes or metal ions, often involves the formation of stable complexes that modulate the activity of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;dimethylphosphane: Similar structure but lacks the ethyl group.
Lithium;ethyl(diphenyl)phosphane: Contains phenyl groups instead of methyl groups.
Lithium;ethyl(diethyl)phosphane: Contains ethyl groups instead of methyl groups.
Uniqueness
Lithium;ethyl(dimethyl)phosphane is unique due to its specific combination of ethyl and dimethyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
74952-82-2 |
|---|---|
Formule moléculaire |
C4H10LiP |
Poids moléculaire |
96.1 g/mol |
Nom IUPAC |
lithium;ethyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H10P.Li/c1-4-5(2)3;/h1,4H2,2-3H3;/q-1;+1 |
Clé InChI |
XARXMXLGYVNCSF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CP(C)C[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


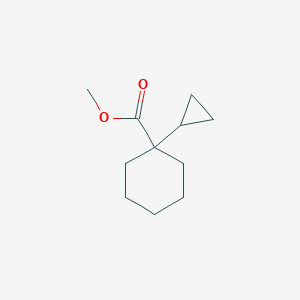
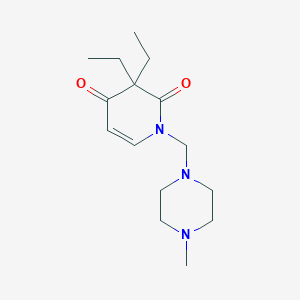

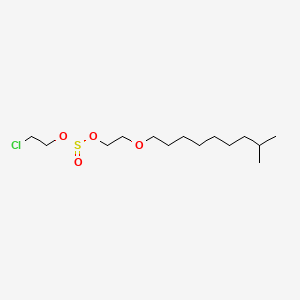
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
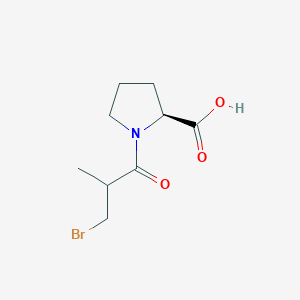
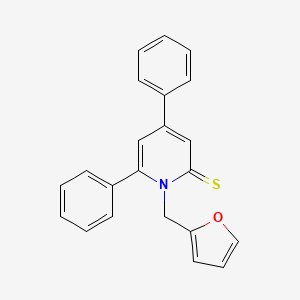

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

